Morpholine;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione is a chemical compound with the molecular formula C8H5F3O3. It is also known by its IUPAC name, 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione. This compound is characterized by the presence of a trifluoromethyl group and a furan ring, making it a unique and versatile molecule in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione typically involves the reaction of furan-2-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at room temperature, yielding the desired product as a brown semisolid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired quality for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-1-(furan-2-yl)butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its cytotoxic activity against human cultured tumor and normal cells.
Industry: Used in the synthesis of fluorinated compounds and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. It has been reported to partially inhibit the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria, indicating its potential impact on cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Similar in structure but with a fluorophenyl group instead of a furan ring.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: Contains a thiophene ring instead of a furan ring.
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Another name for the same compound.
Uniqueness
The presence of both a trifluoromethyl group and a furan ring in 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione makes it unique compared to other similar compounds. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
921603-23-8 |
---|---|
Molekularformel |
C12H14F3NO4 |
Molekulargewicht |
293.24 g/mol |
IUPAC-Name |
morpholine;4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H5F3O3.C4H9NO/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;1-3-6-4-2-5-1/h1-3H,4H2;5H,1-4H2 |
InChI-Schlüssel |
ZCGARKJJLFBBAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1.C1=COC(=C1)C(=O)CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.